molecular formula C19H15ClN2OS B2973440 (E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 1799250-94-4

(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2973440
CAS No.: 1799250-94-4
M. Wt: 354.85
InChI Key: QYLZLIXOPIZCEP-AATRIKPKSA-N
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Description

The compound "(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide" features an acrylamide backbone with a 2-chlorophenyl group at the β-position and a pyridinylmethyl-thiophen-3-yl substituent on the nitrogen.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-10,12-13H,11H2,(H,22,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZLIXOPIZCEP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention due to its potential biological activities, notably in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the acrylamide backbone followed by the introduction of the chlorophenyl and thiophen-pyridine moieties. Various characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure.

Table 1: Characterization Data

TechniqueResult
NMR Chemical shifts consistent with expected structure
MS Molecular ion peak at m/z = 433
IR Characteristic peaks for amide and aromatic groups

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human HeLa and CEM T-lymphocyte cells have shown low micromolar IC50 values, indicating potent anti-proliferative effects.

Case Study: Cytotoxicity Evaluation

In a study evaluating structural analogs, compound 5c was noted for its cytostatic activity with an IC50 ranging from 1.9 to 4.4 μM against L1210 murine leukemia cells. This suggests that modifications in the compound's structure can lead to enhanced biological activity, emphasizing the importance of SAR studies in drug development .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro evaluations reveal that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 0.22 to 0.25 μg/mL for active derivatives .

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of related compounds. For example, the incorporation of a chlorophenyl group appears to enhance cytotoxicity while maintaining selectivity against cancer cells.

Comparison with Similar Compounds

Structural and Molecular Analysis

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide (Target) C19H16ClN2OS* ~374.8 2-Chlorophenyl, thiophen-3-yl, pyridin-3-ylmethyl Assumed from similar structures; thiophen-3-yl may enhance π-π stacking
(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide C22H22ClN3O3S 411.9 Morpholine sulfonyl, 2-thienylmethyl Sulfonyl group increases polarity; potential solubility advantages
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide C16H12ClN3O 297.74 4-Chlorophenyl, cyano, 3-pyridinylmethyl Cyano group may alter electronic properties; positional isomer of target
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide C17H17N3O2S 327.4 Thiophen-2-yl, 2-oxopyrrolidin-1-yl Pyrrolidinone substituent may enhance hydrogen bonding; thiophen-2-yl vs. 3-yl
(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide C19H18ClNO4 359.8 Dihydrodioxin, hydroxyethyl Bulky dihydrodioxin group may reduce membrane permeability

*Assumed based on similarity to (propanamide analog with MW 374.9).

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s 2-chlorophenyl group contrasts with the 4-chlorophenyl in . The ortho-substitution may sterically hinder interactions compared to para-substituted analogs.

Heterocyclic Modifications: Thiophen-3-yl (target) vs. Morpholine sulfonyl in adds a polar, bulky group, likely improving aqueous solubility but possibly reducing bioavailability.

Backbone Flexibility and Bulky Groups :

  • The dihydrodioxin moiety in introduces rigidity and bulk, which may limit passive diffusion across biological membranes compared to the target’s pyridine-thiophene system.

Limitations in Available Data

  • No direct evidence for the target compound’s biological activity, synthetic yield, or physicochemical properties (e.g., solubility, logP).
  • Limited comparative studies on structure-activity relationships (SAR) among these analogs.

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